molecular formula C12H30N2O4 B14297489 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate CAS No. 112613-41-9

1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate

Cat. No.: B14297489
CAS No.: 112613-41-9
M. Wt: 266.38 g/mol
InChI Key: LSZYDSLPLBBQJC-UHFFFAOYSA-N
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Description

1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is a chemical compound with the molecular formula C10H22N2O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate typically involves the oxidation of piperidine derivatives. One common method is the reaction of 1-(2-piperidin-1-ylethyl)piperidine with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The trihydrate form is obtained by crystallization from an aqueous solution.

Chemical Reactions Analysis

Types of Reactions

1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its original piperidine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperidine derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxido-1-(2-phenylethyl)piperidin-1-ium
  • 1-(2-oxo-2-piperidin-1-ylethyl)piperazine

Uniqueness

1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is unique due to its specific piperidine-based structure and the presence of the oxido group. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.

Properties

CAS No.

112613-41-9

Molecular Formula

C12H30N2O4

Molecular Weight

266.38 g/mol

IUPAC Name

1-oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate

InChI

InChI=1S/C12H24N2O.3H2O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;;;/h1-12H2;3*1H2

InChI Key

LSZYDSLPLBBQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC[N+]2(CCCCC2)[O-].O.O.O

Origin of Product

United States

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